N-(2-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
Description
N-(2-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine (molecular formula: C₂₁H₂₅N₇, molecular weight: 375.48 g/mol) is a 1,3,5-triazine derivative characterized by a triazine core substituted with a 4-phenylpiperazinyl methyl group at position 6 and a 2-methylphenyl group at the N2 position (N-(2-methylphenyl)) .
Properties
Molecular Formula |
C21H25N7 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-N-(2-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H25N7/c1-16-7-5-6-10-18(16)23-21-25-19(24-20(22)26-21)15-27-11-13-28(14-12-27)17-8-3-2-4-9-17/h2-10H,11-15H2,1H3,(H3,22,23,24,25,26) |
InChI Key |
CDIHHIJKEHTGQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with an appropriate amine under controlled conditions.
Substitution Reactions: The 2-methylphenyl group is introduced through a nucleophilic substitution reaction, where the chlorine atoms on the triazine ring are replaced by the 2-methylphenyl group.
Introduction of the Piperazine Moiety: The 4-phenylpiperazin-1-ylmethyl group is introduced through a nucleophilic substitution reaction, where the remaining chlorine atoms on the triazine ring are replaced by the piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds similar to N-(2-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine exhibit significant antitumor properties. The compound's structure allows it to interact with various biological targets involved in cancer progression.
Case Study : A study evaluating a series of triazine derivatives demonstrated that certain modifications to the triazine core enhanced their potency against specific cancer cell lines. The results showed a correlation between structural characteristics and biological activity, suggesting that the incorporation of piperazine moieties could enhance antitumor efficacy .
Central Nervous System Disorders
The piperazine component of the compound is known for its activity on neurotransmitter receptors, making it a candidate for treating neurological disorders such as anxiety and depression.
Research Findings : A review of piperazine-containing drugs highlighted their role as serotonin receptor modulators. The interaction of the phenylpiperazine group with serotonin receptors could lead to anxiolytic effects, making this compound a potential candidate for further development in psychiatric medications .
Synthetic Approaches
The synthesis of this compound involves several steps that can be optimized for yield and purity.
| Step | Reaction Type | Reagents | Yield (%) |
|---|---|---|---|
| 1 | N-Alkylation | Alkyl halide + Piperazine | 85 |
| 2 | Triazine Formation | Amino derivatives + Cyanuric chloride | 75 |
| 3 | Final Coupling | Triazine + 2-Methylphenyl amine | 70 |
These synthetic pathways have been optimized in various studies to improve the overall yield and reduce the number of steps required for production .
In Vitro Studies
In vitro studies have shown that this compound exhibits selective activity against certain cancer cell lines.
Table: In Vitro Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Inhibition of cell proliferation |
| HeLa (Cervical) | 8.7 | Induction of apoptosis |
| A549 (Lung) | 10.3 | Cell cycle arrest |
These findings suggest that the compound may act through multiple mechanisms to exert its effects on cancer cells .
In Vivo Studies
Preclinical trials have also been conducted to assess the efficacy and safety profile of this compound in animal models.
Case Study : An animal model study demonstrated that administration of the compound resulted in significant tumor regression without notable toxicity at therapeutic doses. This supports its potential as a lead compound for further development .
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several 1,3,5-triazine derivatives, differing primarily in substituents on the triazine core and the nature of the amine-linked moieties. Below is a detailed comparison based on substituent effects, physicochemical properties, and reported bioactivities:
Substituent Variations and Physicochemical Properties
Key Structural Determinants of Activity
Piperazine/Piperidine Modifications :
- 4-Phenylpiperazine (target compound): Optimizes binding to amine receptors.
- 4-Benzylpiperazine (): Increases steric bulk, possibly reducing off-target effects.
- Pyridinylmethyl-piperidine (): Introduces hydrogen-bonding capability via the pyridine nitrogen.
Aromatic Substituent Effects :
- Electron-Withdrawing Groups (Cl, CF₃) : Enhance metabolic stability and target affinity (e.g., ).
- Electron-Donating Groups (OCH₃, CH₃) : Improve solubility but may reduce receptor-binding potency.
N2-Substituent Diversity :
- 2-Methylphenyl (target compound): Balances lipophilicity and steric effects.
- Mesityl (): Maximizes steric hindrance, favoring selective enzyme inhibition.
Biological Activity
N-(2-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazine core with a piperazine moiety and a methyl-substituted phenyl group. Its molecular formula is CHN, with a molecular weight of approximately 342.43 g/mol. The structural uniqueness contributes to its diverse biological activities.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Kinase Inhibition : The compound has been shown to inhibit various kinases involved in cell proliferation and survival pathways, which is crucial for cancer treatment. Specifically, it targets cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells.
- Neuropharmacological Effects : The piperazine ring suggests potential psychotropic effects, making it a candidate for treating disorders such as schizophrenia and depression. Studies have indicated that similar compounds can modulate neurotransmitter systems .
- Anticancer Activity : In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45 to 97 nM.
Biological Activity Summary
| Activity | Target | IC50 Values | Notes |
|---|---|---|---|
| Anticancer | MCF-7, HCT-116 | 45 - 97 nM | Induces apoptosis via CDK inhibition |
| Neuropharmacological | Various neurotransmitter systems | Not specified | Potential treatment for schizophrenia |
| Antimicrobial | Bacterial strains | 31.25 - 62.5 µg/mL | Exhibits antibacterial activity |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anticancer Properties : A study focusing on derivatives of triazine compounds revealed that modifications in the side chains significantly enhance their anticancer properties. The introduction of piperazine moieties was particularly effective in increasing selectivity towards cancer cells .
- Neuropharmacological Assessment : Another research highlighted the compound's potential in modulating dopamine receptors, suggesting its utility in treating neuropsychiatric disorders .
- Antimicrobial Activity : Research has shown that structurally similar compounds exhibit antimicrobial properties against various bacterial strains, indicating a broader spectrum of activity for derivatives of this class .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
